molecular formula C14H16O3 B010645 tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate CAS No. 103890-69-3

tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate

Cat. No.: B010645
CAS No.: 103890-69-3
M. Wt: 232.27 g/mol
InChI Key: AXPDMCJJNSJNCA-CMDGGOBGSA-N
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Description

Product Overview tert-Butyl (E)-3-(2-formylphenyl)prop-2-enoate (CAS Number: 103890-69-3) is a high-purity chemical building block for research and development. This compound features an (E)-configured acrylate ester linked to a 2-formylphenyl group, making it a versatile intermediate in organic synthesis. With a molecular formula of C 14 H 16 O 3 and a molecular weight of 232.28 g/mol, it is characterized by its formyl (aldehyde) and tert-butyl ester functional groups. Research Applications and Value This compound serves as a key precursor in the synthesis of diverse complex molecules. Its primary value lies in its dual functionality; the aldehyde group is amenable to nucleophilic addition and reductive amination, while the acrylate moiety can participate in cyclization and polymerization reactions. Scientific literature indicates its structural relatives are used in the synthesis of alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates through nucleophilic addition reactions catalyzed by triphenylphosphine . The tert-butyl group provides steric hindrance, which can be utilized to influence reaction pathways and protect the ester functionality during complex synthetic sequences . Handling and Storage For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated fume hood. Notice This product is intended for research and development purposes only. It is not certified for human or veterinary diagnostic or therapeutic use. The information provided is for informational purposes and is not intended to be a representation of specification.

Properties

IUPAC Name

tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPDMCJJNSJNCA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450947
Record name (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester
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Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103890-69-3
Record name 1,1-Dimethylethyl (2E)-3-(2-formylphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103890-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID20450947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-(2-formylphenyl)-, 1,1-dimethylethyl ester, (2E)
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Preparation Methods

Reaction Mechanism and Conditions

The HWE reaction employs a phosphonate carbanion to couple with 2-formylbenzaldehyde, yielding the E-alkene with high selectivity. The general mechanism involves:

  • Deprotonation of the phosphonate reagent (e.g., diethyl (tert-butoxycarbonylmethyl)phosphonate) by a strong base (e.g., potassium tert-butoxide).

  • Nucleophilic attack on the aldehyde carbonyl, forming a β-hydroxyphosphonate intermediate.

  • Elimination of the phosphate group to generate the E-alkene.

Representative Protocol:

  • Phosphonate reagent : Diethyl (tert-butoxycarbonylmethyl)phosphonate (1.2 equiv).

  • Aldehyde : 2-Formylbenzaldehyde (1.0 equiv).

  • Base : Potassium tert-butoxide (1.5 equiv).

  • Solvent : Tetrahydrofuran (THF), anhydrous.

  • Temperature : 0°C to room temperature, 4–6 hours.

  • Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate).

  • Yield : 78–85%.

Stereochemical Control

The HWE reaction favors E-selectivity due to the stabilization of the transition state by electron-withdrawing groups (EWGs). The bulky tert-butyl group and ortho-formyl substituent further disfavor Z-isomer formation.

Base-Catalyzed Condensation

Reaction Setup and Optimization

This method involves the condensation of tert-butyl acrylate with 2-formylbenzaldehyde under basic conditions. Sodium hydride (NaH) in toluene is a typical system:

Example Procedure:

  • Reactants :

    • 2-Formylbenzaldehyde (1.0 equiv).

    • tert-Butyl acrylate (1.1 equiv).

  • Base : NaH (1.3 equiv, 60% dispersion in oil).

  • Solvent : Toluene, anhydrous.

  • Temperature : 0°C to reflux, 2–4 hours.

  • Workup : Quench with ice-water, extract with dichloromethane, dry over MgSO₄, concentrate.

  • Purification : Recrystallization (ethanol/water) or silica gel chromatography.

  • Yield : 70–75%.

Mechanistic Insights

The base deprotonates tert-butyl acrylate, generating a resonance-stabilized carbanion. This nucleophile attacks the aldehyde, forming an enolate intermediate that undergoes elimination to produce the E-alkene. The reaction’s efficiency hinges on the base strength and solvent polarity.

Comparative Analysis of Methods

Parameter HWE Reaction Base-Catalyzed Condensation
Selectivity (E:Z) >95:5~90:10
Reaction Time 4–6 hours2–4 hours
Yield 78–85%70–75%
Purification Column chromatographyRecrystallization or chromatography
Scalability Moderate (requires phosphonate synthesis)High (commercially available reagents)

The HWE method offers superior stereocontrol but involves multi-step phosphonate preparation. The base-catalyzed approach is more accessible but slightly less selective.

Industrial and Green Chemistry Considerations

Solvent and Base Optimization

  • Solvent Recycling : Toluene and THF can be recovered via distillation, reducing waste.

  • Alternative Bases : DBU (1,8-diazabicycloundec-7-ene) in catalytic amounts minimizes side reactions.

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors enhance reaction consistency and reduce energy consumption. For example:

  • Residence Time : 30 minutes.

  • Temperature : 50°C.

  • Conversion : >95%.

Challenges and Troubleshooting

Common Issues

  • Z-Isomer Contamination : Addressed by increasing reaction temperature or using bulkier bases (e.g., LDA).

  • Aldehyde Oxidation : Storing 2-formylbenzaldehyde under argon prevents formic acid formation.

Scalability Limits

  • Phosphonate Availability : Custom synthesis adds cost, making the HWE method less feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Ammonia (NH₃) in ethanol for conversion to amides.

Major Products Formed

    Oxidation: (E)-3-(2-Carboxyphenyl)-2-propenoic acid.

    Reduction: (E)-3-(2-Hydroxymethylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester.

    Substitution: (E)-3-(2-Formylphenyl)-2-propenamide.

Scientific Research Applications

Chemical Intermediates

Tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is utilized in the production of biologically active compounds due to its reactive functional groups.

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition studies. The formyl group may engage in hydrogen bonding with active sites of enzymes, which could inhibit their activity and affect various biological pathways. Some studies have suggested its potential anti-inflammatory and anticancer properties due to these interactions.

Therapeutic Potential

Investigations into the therapeutic applications of this compound have shown promise in:

  • Anti-inflammatory Agents : Its structure allows for interaction with inflammatory pathways.
  • Anticancer Agents : Initial studies suggest that it may inhibit cancer cell proliferation through modulation of specific molecular targets.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that the compound could inhibit specific enzymes by forming stable complexes, suggesting its utility as a lead compound for drug development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines by inducing apoptosis. The mechanism was attributed to its ability to modulate signaling pathways related to cell survival and proliferation.

Mechanism of Action

The mechanism of action of (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The conjugated system of the propenoic acid moiety allows for electron delocalization, which can interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Ester Family

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Structural Differences Biological/Chemical Implications
This compound C₁₅H₁₈O₃ Ortho-formyl group, tert-butyl ester Enhanced enzyme inhibition via H-bonding; improved solubility in non-polar solvents
Ethyl 3-(2-formylphenyl)prop-2-enoate C₁₂H₁₂O₃ Ethyl ester (lacks tert-butyl) Lower steric bulk; reduced metabolic stability compared to tert-butyl analogue
tert-Butyl (E)-3-(4-formylphenyl)prop-2-enoate C₁₅H₁₈O₃ Para-formyl group Altered electronic effects; weaker H-bonding due to substituent position
Methyl (2E)-3-(2-fluorophenyl)prop-2-enoate C₁₀H₉FO₂ Fluorine substituent (electron-withdrawing) Increased binding affinity to hydrophobic enzyme pockets; altered hydrolysis kinetics
Ethyl 3-(3-hydroxyphenyl)prop-2-enoate C₁₁H₁₂O₃ Hydroxyl group (electron-donating) Antioxidant potential; higher polarity reduces membrane permeability
Key Observations:

Substituent Position: The ortho-formyl group in the target compound facilitates stronger hydrogen bonding with biological targets compared to the para-formyl isomer . Fluorine substitution (as in methyl (2E)-3-(2-fluorophenyl)prop-2-enoate) enhances electronegativity but lacks the aldehyde reactivity of the formyl group .

Ester Group Effects :

  • The tert-butyl group increases steric bulk, improving solubility in organic solvents and resistance to enzymatic hydrolysis compared to ethyl or methyl esters .
  • Smaller esters (e.g., ethyl) exhibit faster metabolic clearance but better aqueous solubility .

Electronic and Steric Effects: Hydroxyl or methoxy groups (e.g., in p-coumaric acid derivatives) introduce polarity, reducing bioavailability but enhancing antioxidant activity . The conjugated propenoate system in all analogues enables π-π stacking interactions in biological systems .

Insights:
  • The formyl group in the target compound is critical for enzyme inhibition, as seen in its interaction with penicillin-binding proteins (PBPs) in antimicrobial studies .
  • Fluorinated analogues (e.g., methyl (2E)-3-(2-fluorophenyl)prop-2-enoate) show superior binding to hydrophobic enzyme pockets but lack the aldehyde-mediated covalent binding capacity .
  • Carboxylate-containing derivatives (e.g., tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate) highlight the importance of acidic functional groups in antidiabetic activity .

Biological Activity

Introduction

Tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that allows it to participate in various chemical reactions. Its key components include:

  • tert-butyl group : Provides steric hindrance and affects solubility.
  • (E)-3-(2-formylphenyl)prop-2-enoate moiety : The conjugated system enables electron delocalization, influencing biological interactions.

Table 1: Structural Characteristics of this compound

ComponentDescription
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Functional GroupsAldehyde, Ester

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms.

  • Mechanism of Action :
    • The formyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
    • The conjugated double bond system allows for interaction with cellular pathways involved in apoptosis and cell cycle regulation.
  • In Vitro Studies :
    • In a study evaluating its effects on human cancer cell lines, this compound demonstrated significant anti-proliferative activity, particularly against breast and colon cancer cells .

Antioxidant Activity

The compound has also shown promising antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

  • Research Findings :
    • In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in treated cells, indicating its potential as an antioxidant agent .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens.

  • Study Results :
    • The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound in xenograft models of human cancer. Mice injected with the compound showed reduced tumor growth compared to controls, with histological analysis revealing increased apoptosis in tumor tissues .

Case Study 2: Antioxidant Mechanism

In another study focusing on oxidative stress, this compound was administered to cells subjected to oxidative conditions. Results indicated a significant upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, highlighting the compound's protective effects against oxidative damage .

Q & A

Q. How can crystallographic software resolve twinning or disorder in the compound’s structure?

  • Methodological Answer : In SHELXL, apply TWIN/BASF commands for twinned data. For disorder, refine occupancies of split atoms iteratively while restraining geometric parameters (e.g., SIMU/DELU). Validate models using R1/wR2 convergence and difference Fourier maps .

Data Contradiction Analysis

  • Example : Conflicting NMR shifts between experimental and DFT calculations may arise from solvent effects or conformational averaging. Resolve by:
    • Recomputing shifts with explicit solvent molecules (e.g., COSMO-RS).
    • Performing variable-temperature NMR to identify dynamic processes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate
Reactant of Route 2
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tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate

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